![molecular formula C6H6N2O3 B1417397 Methyl 6-hydroxypyrimidine-4-carboxylate CAS No. 7399-93-1](/img/structure/B1417397.png)
Methyl 6-hydroxypyrimidine-4-carboxylate
Overview
Description
Methyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxypyrimidine-4-carboxylate typically involves the reaction of 6-hydroxypyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
6-Hydroxypyrimidine-4-carboxylic acid+MethanolCatalystMethyl 6-hydroxypyrimidine-4-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 6-oxo-pyrimidine-4-carboxylate.
Reduction: Formation of 6-hydroxypyrimidine-4-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent used.
Scientific Research Applications
Pharmaceutical Applications
Methyl 6-hydroxypyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structural features allow for modifications that enhance the efficacy and reduce side effects of drugs targeting various diseases.
Drug Development
- Antiviral Agents : Research has indicated that derivatives of this compound can be developed into antiviral agents, showing activity against viruses such as HIV and influenza.
- Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects against cancer cell lines, suggesting potential as a lead compound in anticancer drug development. For instance, derivatives have demonstrated IC50 values as low as 14.0 μM against human leukemia cell lines (K562 and CEM) .
Agricultural Applications
In agriculture, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides.
Crop Protection
- The compound's ability to inhibit specific biological pathways makes it valuable for developing targeted crop protection products, enhancing yield while minimizing environmental impact .
Biochemical Research
This compound is extensively used in biochemical studies due to its role as a biochemical probe.
Enzyme Inhibition Studies
This compound aids researchers in understanding complex biological systems by serving as an enzyme inhibitor in metabolic pathway studies .
Material Science
The compound's chemical properties are explored in material science for developing novel materials.
Polymer Development
This compound is investigated for its potential in creating advanced polymers and coatings that exhibit enhanced performance characteristics .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Pharmaceuticals | Antiviral and anticancer drug development | Cytotoxicity against leukemia cell lines |
Agriculture | Formulation of herbicides and fungicides | Targeted crop protection products |
Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
Material Science | Development of polymers and coatings | Enhanced material performance |
Case Studies and Research Findings
- Antiviral Activity : A study demonstrated that this compound derivatives showed significant antiviral activity against influenza viruses, indicating potential for therapeutic development .
- Cytotoxic Effects : Research involving the synthesis of various derivatives revealed promising anticancer activity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
- Agricultural Efficacy : Field trials indicated that formulations containing this compound significantly reduced pest populations while improving crop yields compared to control groups .
Mechanism of Action
The mechanism of action of methyl 6-hydroxypyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyrimidine-4-carboxylic acid: The parent compound from which methyl 6-hydroxypyrimidine-4-carboxylate is derived.
Methyl 4-hydroxypyrimidine-6-carboxylate: An isomer with the hydroxyl and carboxylate groups in different positions.
6-Methoxypyrimidine-4-carboxylate: A derivative with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both hydroxyl and ester groups allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biological Activity
Methyl 6-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with a hydroxyl group at position 6 and a carboxylate ester at position 4. Its molecular formula is CHNO, indicating the presence of two nitrogen atoms, which contribute to its biological reactivity. The compound's unique substitution pattern influences its interaction with various biological targets, making it a subject of interest for drug development.
The biological activity of this compound primarily involves its role as an enzyme inhibitor or substrate in enzymatic reactions. It has been observed to interact with specific enzymes, leading to alterations in their activity, which can have downstream effects on cellular processes. For instance, it may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various diseases, including cancer .
Antimicrobial and Antiviral Properties
Research has indicated that this compound exhibits antimicrobial and antiviral activities. These properties are essential for developing new therapeutic agents against infectious diseases. The compound's effectiveness against specific pathogens has been documented, suggesting its potential as a lead compound in drug discovery .
Anti-inflammatory Effects
Pyrimidine derivatives, including this compound, have shown significant anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For example, derivatives of this compound have demonstrated cytotoxicity against human leukemia cell lines (K562 and CEM), with some exhibiting IC50 values as low as 14.0 μM . This suggests that modifications to the base structure can enhance its potency against cancer cells.
Case Studies and Research Findings
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds used in medicinal chemistry. Its derivatives are being investigated for their potential use as antiviral , anticancer , and anti-inflammatory agents , highlighting its versatility in pharmaceutical applications .
Properties
IUPAC Name |
methyl 6-oxo-1H-pyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-5(9)8-3-7-4/h2-3H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRASTPGFHWCZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288853 | |
Record name | methyl 6-hydroxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7399-93-1 | |
Record name | 7399-93-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 6-hydroxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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